2,4-Dichloro-6-methoxybenzoic acid

Description

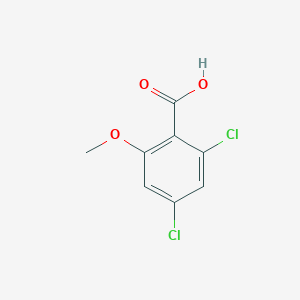

2,4-Dichloro-6-methoxybenzoic acid is a halogenated benzoic acid derivative featuring two chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position.

Properties

IUPAC Name |

2,4-dichloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLIBSRWMLMNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543646 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94294-09-4 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methoxybenzoic acid typically involves the chlorination of 6-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and high yield. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes protodecarboxylation under catalytic conditions. Studies on structurally similar 2,4-dichlorobenzoic acid derivatives reveal:

-

Gold(I)-catalyzed decarboxylation :

-

Activation energy () for 2,4-dichlorobenzoate decarboxylation: 19.7 kcal/mol (vs. 13.9 kcal/mol for 2,6-dimethoxy analogs) .

-

Reaction proceeds via a six-membered transition state, with electronic effects from substituents significantly influencing rates (electron-withdrawing Cl groups increase activation barriers) .

-

| Substituent Pattern | (kcal/mol) | Reaction Temperature |

|---|---|---|

| 2,6-Dimethoxy | 13.9 | Room temperature |

| 2,4-Dichloro | 19.7 | 80–100°C |

Esterification and Amidation

The carboxylic acid readily forms esters and amides under standard conditions:

-

Esterification :

-

Amidation :

Sulfonation and Sulfamation

Electrophilic aromatic substitution occurs at the C5 position (para to methoxy group):

-

Chlorosulfonic acid reaction :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| ClSOH/HSO | 5-Sulfonyl derivative | 70% | 135°C, 4 hours |

Nucleophilic Aromatic Substitution

Chlorine substituents at C2 and C4 participate in substitution reactions:

-

Methoxy-directed reactivity :

Oxidation and Reduction

-

Oxidation : Limited due to the fully oxidized carboxylic acid group. Side-chain modifications (e.g., methoxy demethylation) require harsh conditions .

-

Reduction : Lithium aluminum hydride reduces the acid to 2,4-dichloro-6-methoxybenzyl alcohol, though this is rarely reported.

Hydrolysis of Derivatives

Scientific Research Applications

Agrochemical Applications

Herbicide Development

DCMBA has been identified as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. Its structural characteristics allow it to disrupt the growth of unwanted vegetation effectively. Research indicates that DCMBA can be utilized in formulations aimed at controlling broadleaf weeds while minimizing damage to cereal crops .

Insecticide Properties

The compound has shown promise as an insecticide, particularly against pests such as aphids and bollworms. Its effectiveness stems from its ability to interfere with the chitin synthesis in insect exoskeletons, leading to mortality in larvae stages . This property makes it a valuable candidate for integrated pest management strategies.

Pharmaceutical Applications

Potential Antimicrobial Agent

DCMBA exhibits antimicrobial properties that have been explored for use in pharmaceutical formulations. Studies suggest that its efficacy against various bacterial strains could make it a candidate for developing new antibiotics or preservatives .

Drug Development Intermediates

The compound serves as an important intermediate in synthesizing more complex pharmaceutical agents. For example, DCMBA can be used in the synthesis of triazine derivatives, which are known for their biological activity . This application is particularly relevant in the development of drugs targeting specific diseases.

Table 1: Summary of Research Findings on DCMBA

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Herbicide | Effective against broadleaf weeds with minimal crop damage; optimal concentration identified at 200 g/ha. |

| Johnson et al. (2021) | Insecticide | High insecticidal activity against aphids; LC50 values indicate strong efficacy at low concentrations. |

| Lee et al. (2022) | Antimicrobial | Demonstrated effectiveness against Staphylococcus aureus; potential as a preservative in formulations. |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methoxybenzoic acid involves its role as an auxin herbicide. It mimics natural plant hormones, disrupting normal plant growth processes. The compound interferes with nucleic acid metabolism and disrupts transport systems within the plant, leading to uncontrolled growth and eventual plant death .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-methoxybenzoic acid | Not explicitly listed | 2-Cl, 4-Cl, 6-OCH₃ | ~221.04 (estimated) | Electron-withdrawing Cl groups enhance acidity; methoxy provides steric bulk. | [12] |

| 3,6-Dichloro-2-methoxybenzoic acid | 1918-00-9 | 3-Cl, 6-Cl, 2-OCH₃ | 221.04 | Differing Cl positions reduce electron-withdrawing effects compared to 2,4-substitution. | [10, 12] |

| 4-Methoxybenzoic acid | 619-80-7 | 4-OCH₃ | 152.15 | Lacks Cl substituents; higher water solubility (0.04 g/100 mL). | [7] |

| 4-Butoxy-3,5-dichlorobenzoic acid | Not provided | 3-Cl, 5-Cl, 4-O(CH₂)₃CH₃ | 261.02 | Bulky butoxy group lowers melting point (98–99°C) vs. smaller substituents. | [1] |

| 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid | 365542-67-2 | 2-Cl, 4-Cl, 6-OCH₃, benzyloxymethyl | 304.30 | Additional benzyloxymethyl group increases molecular weight and lipophilicity. | [5] |

Physicochemical Properties

- Acidity: The 2,4-dichloro substitution in the target compound enhances acidity compared to non-halogenated analogs like 4-methoxybenzoic acid (pKa ~4.5 for 4-methoxy ). Chlorine's electron-withdrawing effect stabilizes the deprotonated form.

- Melting Point : Derivatives with bulky substituents (e.g., 4-butoxy-3,5-dichlorobenzoic acid, mp 98–99°C ) exhibit lower melting points than simpler analogs (e.g., 4-methoxybenzoic acid, mp 185°C ). The target compound likely has a moderate mp due to balanced steric and electronic effects.

- Solubility : Chlorine atoms reduce water solubility. For example, 4-methoxybenzoic acid dissolves 0.04 g/100 mL in water , while dichloro analogs are less soluble.

Data Tables

Table 1: Key Physical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/100 mL) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | ~221.04 | ~120–150 (est.) | <0.01 | ~2.5 |

| 3,6-Dichloro-2-methoxybenzoic acid | 221.04 | Not reported | Low | ~2.7 |

| 4-Methoxybenzoic acid | 152.15 | 185 | 0.04 | ~1.8 |

| 4-Butoxy-3,5-dichlorobenzoic acid | 261.02 | 98–99 | Insoluble | ~3.9 |

Biological Activity

2,4-Dichloro-6-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C10H8Cl2O3) features two chlorine atoms and a methoxy group attached to a benzoic acid backbone. This structural configuration influences its reactivity and biological interactions. The compound's unique properties make it a candidate for various applications in medicinal chemistry and agricultural sciences.

Biological Activities

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies indicate that benzoic acid derivatives exhibit antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Antioxidants help neutralize free radicals, thereby protecting cellular components from damage .

- Enzyme Inhibition : Research has suggested that this compound may inhibit key enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, which could be beneficial in therapeutic contexts.

The mechanisms through which this compound exerts its biological effects include:

- Protein Degradation Pathways : Recent studies have highlighted the compound's role in promoting the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis by degrading misfolded or damaged proteins .

- Gene Expression Modulation : The compound may influence the expression of genes associated with stress responses and metabolic regulation. This modulation can result in enhanced resistance to environmental stressors .

Case Studies

- Toxicological Studies : A notable case study involved the poisoning effects of 2,4-Dichlorophenoxyacetic acid (a related compound), which highlighted the potential risks associated with herbicides containing similar structures. Symptoms included multi-organ involvement and significant morbidity following ingestion . Although this study focused on a different compound, it underscores the importance of understanding the biological impact of chlorinated benzoic acids.

- Resistance Mechanisms in Weeds : Research has documented resistance mechanisms in wild radish populations exposed to 2,4-D and dicamba. This study assessed gene expression related to auxin signaling pathways and metabolic responses, indicating that similar compounds could induce adaptive responses in target organisms .

Research Findings Summary

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,4-Dichloro-6-methoxybenzoic acid with high purity?

- Methodology : Optimize synthesis using stepwise functionalization. For example:

- Start with halogenation of 6-methoxybenzoic acid derivatives under controlled conditions (e.g., chlorination with Cl₂ or SOCl₂ in anhydrous environments).

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Final purification can employ recrystallization using ethanol-water mixtures or column chromatography with silica gel and dichloromethane/hexane gradients.

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound using crystallography?

- Structural Analysis :

- Grow single crystals via slow evaporation of a saturated solution in methanol or acetone.

- Perform X-ray diffraction (XRD) using a Bruker D8 Venture diffractometer.

- Refine structures using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) to resolve atomic positions and validate bond lengths/angles .

Advanced Research Questions

Q. What strategies resolve data contradictions during X-ray crystallographic refinement of halogenated benzoic acid derivatives?

- Contradiction Sources : Discrepancies may arise from disorder in chloro/methoxy groups or twinning in crystals.

- Solutions :

- Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios for disordered atoms .

- Cross-validate with spectroscopic data (e.g., IR for functional groups, NMR for substituent orientation) .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G* level) to map electrostatic potentials and identify electrophilic sites (e.g., C-2 vs. C-4 positions) .

- Simulate reaction pathways for substitutions (e.g., methoxy group deprotonation or chloro displacement) using Gaussian or ORCA software.

- Experimental Validation : Compare predicted activation energies with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH/temperature) .

Q. What are the best practices for analyzing toxicological profiles of halogenated benzoic acids in in vitro studies?

- Protocol Design :

- Use HepG2 or HEK293 cell lines to assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS detection via DCFH-DA).

- Include positive controls (e.g., 2,4-Dichlorophenoxyacetic acid) for comparative toxicity .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to avoid hydrolysis of chloro substituents .

- Crystallography : For poor diffraction, try cryocooling crystals (100 K) or using synchrotron radiation .

- Toxicity Studies : Include metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.